(S)-2-(ethylamino)butan-1-ol

Description

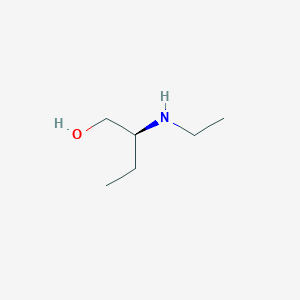

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-(ethylamino)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-3-6(5-8)7-4-2/h6-8H,3-5H2,1-2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMTAVLCPOPFWKR-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CO)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654523 | |

| Record name | (2S)-2-(Ethylamino)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83728-78-3 | |

| Record name | (2S)-2-(Ethylamino)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to (S)-2-(ethylamino)butan-1-ol: Physicochemical Properties, Spectroscopic Analysis, and Chiral Purity Determination

Foreword

(S)-2-(ethylamino)butan-1-ol is a chiral secondary amino alcohol of significant interest in synthetic and medicinal chemistry. As an analogue of (S)-2-aminobutanol, a key chiral building block for the anti-tuberculosis drug ethambutol, this molecule holds potential as an intermediate in the development of novel pharmaceutical agents.[1] The precise stereochemistry at the C2 position necessitates robust analytical methodologies to ensure enantiomeric purity, which is critical for therapeutic efficacy and safety. This guide provides a comprehensive overview of the chemical properties of (S)-2-(ethylamino)butan-1-ol, including its synthesis, predicted physicochemical and spectral characteristics, and a detailed, field-proven protocol for the determination of its enantiomeric excess.

Molecular Structure and Identification

(S)-2-(ethylamino)butan-1-ol is a chiral molecule featuring a stereocenter at the second carbon atom of the butane chain. The "S" designation denotes the specific spatial arrangement of the substituents around this chiral center.

-

IUPAC Name: (S)-2-(ethylamino)butan-1-ol

-

CAS Number: 83728-78-3[2]

-

Molecular Formula: C₆H₁₅NO[2]

-

Molecular Weight: 117.19 g/mol [2]

-

SMILES: CCNCC[2]

Physicochemical Properties

| Property | Predicted/Estimated Value | Source/Justification |

| Physical State | Liquid at room temperature | Based on similar short-chain amino alcohols. |

| Boiling Point | ~180-190 °C | Estimated based on the boiling point of 2-amino-1-butanol (~178 °C) and the addition of an ethyl group. |

| Melting Point | Not Applicable (liquid at STP) | --- |

| Density | ~0.9 g/cm³ | Similar to other aminobutanols. |

| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, methanol). | Presence of polar -OH and -NH functional groups. |

| pKa | ~9-10 | Estimated for the secondary amine, typical for alkylamines. |

| LogP | 0.3668 | Computationally derived, indicating moderate lipophilicity.[4] |

| Topological Polar Surface Area (TPSA) | 32.26 Ų | Computationally derived, reflecting the polar functional groups.[4] |

Synthesis Pathway

A logical and efficient synthetic route to (S)-2-(ethylamino)butan-1-ol is the N-alkylation of the readily available chiral precursor, (S)-2-aminobutanol. This reaction, a nucleophilic substitution, leverages the nucleophilicity of the primary amine on the starting material.

Caption: Proposed synthesis of (S)-2-(ethylamino)butan-1-ol.

This "hydrogen-borrowing" alkylation of amines with alcohols is a well-established, atom-economical transformation in organic synthesis.[5] The use of a non-nucleophilic base is crucial to deprotonate the amine, enhancing its nucleophilicity without competing in the reaction with the ethyl halide.

Spectroscopic Profile (Predicted)

The structural features of (S)-2-(ethylamino)butan-1-ol give rise to a predictable spectroscopic signature. The following interpretations are based on established principles of NMR, IR, and mass spectrometry.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show distinct signals for the protons in different chemical environments. Modern machine learning algorithms can predict ¹H NMR chemical shifts with high accuracy (mean absolute error <0.10 ppm).[6]

-

δ ~3.5-3.7 ppm (m, 2H): Protons of the -CH₂OH group.

-

δ ~2.8-3.0 ppm (m, 1H): Chiral proton at the C2 position (-CH(N)-).

-

δ ~2.6-2.8 ppm (q, 2H): Protons of the ethyl group attached to the nitrogen (-NH-CH₂-CH₃).

-

δ ~1.4-1.6 ppm (m, 2H): Protons of the methylene group in the butyl chain (-CH₂-CH₃).

-

δ ~1.1 ppm (t, 3H): Protons of the methyl group of the ethylamino moiety (-NH-CH₂-CH₃).

-

δ ~0.9 ppm (t, 3H): Protons of the terminal methyl group of the butyl chain (-CH₂-CH₃).

-

Broad singlet: The protons of the -OH and -NH groups will appear as broad singlets, and their chemical shifts will be dependent on solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show six distinct signals, one for each unique carbon atom in the molecule.

-

δ ~65-70 ppm: Carbon of the -CH₂OH group.

-

δ ~60-65 ppm: Chiral carbon (-CH(N)-).

-

δ ~45-50 ppm: Carbon of the ethyl group attached to nitrogen (-NH-CH₂-CH₃).

-

δ ~25-30 ppm: Methylene carbon of the butyl chain (-CH₂-CH₃).

-

δ ~15-20 ppm: Methyl carbon of the ethylamino group (-NH-CH₂-CH₃).

-

δ ~10-15 ppm: Terminal methyl carbon of the butyl chain (-CH₂-CH₃).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of its key functional groups.

-

3200-3600 cm⁻¹ (broad): A strong, broad absorption due to the O-H stretching of the alcohol group, indicative of hydrogen bonding.[7]

-

3300-3500 cm⁻¹ (medium, sharp): A secondary amine N-H stretch, which will be sharper and less intense than the O-H band.[8]

-

2850-2960 cm⁻¹ (strong): C-H stretching vibrations of the alkyl groups.

-

~1050-1150 cm⁻¹ (strong): C-O stretching of the primary alcohol.

-

~1100-1200 cm⁻¹ (medium): C-N stretching vibration.

Mass Spectrometry (MS)

In electron ionization mass spectrometry, amino alcohols undergo characteristic fragmentation patterns, primarily through alpha-cleavage.[9]

-

Molecular Ion (M⁺): An odd-numbered molecular ion peak at m/z 117 is expected, which is characteristic of a molecule containing a single nitrogen atom.[10]

-

Alpha-Cleavage: The most prominent fragmentation pathway for amines and alcohols is cleavage of the C-C bond adjacent to the heteroatom.[9]

-

Loss of an ethyl radical from the butyl chain (cleavage between C2 and C3) would result in a fragment at m/z 88 .

-

Cleavage of the C1-C2 bond would lead to a fragment at m/z 30 ([CH₂=NHCH₂CH₃]⁺) or a fragment corresponding to the loss of CH₂OH.

-

-

Dehydration: Loss of a water molecule (M-18) from the molecular ion is also a possible fragmentation pathway for alcohols.[11]

Determination of Enantiomeric Purity: An Indirect Chiral HPLC Method

The absence of a chromophore in (S)-2-(ethylamino)butan-1-ol makes direct UV detection in HPLC challenging. A robust and widely applicable solution is an indirect method involving pre-column derivatization with a chiral derivatizing agent (CDA).[12] This process converts the enantiomers into diastereomers, which can be separated on a standard achiral stationary phase (e.g., C18) and detected with high sensitivity.[13]

Principle of the Method

The enantiomers of 2-(ethylamino)butan-1-ol are reacted with an enantiomerically pure chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), to form stable diastereomers.[12] These diastereomers have different physical properties and will, therefore, exhibit different retention times on a reversed-phase HPLC column.

Caption: Workflow for indirect chiral HPLC analysis.

Detailed Experimental Protocol

Objective: To determine the enantiomeric excess (e.e.) of (S)-2-(ethylamino)butan-1-ol.

Materials:

-

(S)-2-(ethylamino)butan-1-ol sample

-

Marfey's Reagent (FDAA)

-

Acetone (HPLC grade)

-

Sodium bicarbonate solution (1 M)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Water (HPLC grade)

-

Standard C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm)

-

HPLC system with UV detector

Procedure:

-

Derivatization:

-

Accurately weigh approximately 5 mg of the 2-(ethylamino)butan-1-ol sample into a vial.

-

Dissolve the sample in 500 µL of acetone.

-

Add 1 mL of a 1% (w/v) solution of Marfey's reagent in acetone.

-

Add 200 µL of 1 M sodium bicarbonate solution.

-

Heat the mixture at 40°C for 1 hour.

-

Cool the reaction mixture to room temperature and neutralize with 2 M HCl.

-

Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

-

-

HPLC Analysis:

-

Column: Standard C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% TFA. A typical gradient might be from 30% to 70% acetonitrile over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 340 nm (the absorbance maximum for the DNP group of Marfey's reagent).[14]

-

Injection Volume: 20 µL.

-

-

Data Analysis:

-

Identify the two peaks corresponding to the diastereomers.

-

Integrate the peak areas of the two diastereomers (Area₁ and Area₂).

-

Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

-

Justification of Method: This indirect approach is a self-validating system. The formation of diastereomers provides a means of separation on widely available and robust achiral columns. The use of a derivatizing agent with a strong chromophore like FDAA overcomes the detection limitations of the analyte, allowing for sensitive and accurate quantification.[12]

Reactivity and Stability

(S)-2-(ethylamino)butan-1-ol exhibits the dual reactivity of a secondary amine and a primary alcohol.

-

Amine Reactivity: The secondary amine is nucleophilic and will react with electrophiles such as alkyl halides (as in its synthesis), acyl chlorides (to form amides), and aldehydes/ketones (to form enamines or undergo reductive amination).

-

Alcohol Reactivity: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, and can undergo esterification with carboxylic acids or their derivatives.

-

Oxidative Cleavage: As a 1,2-amino alcohol, the bond between C1 and C2 can be cleaved by strong oxidizing agents like sodium periodate.[15]

-

Stability: Chiral amines can be susceptible to racemization under certain conditions, though this is less common for those with a stereocenter on a carbon atom.[16] The compound should be stored in a dry, inert atmosphere, away from strong oxidizing agents and acids, to prevent degradation.[4]

Safety and Handling

A specific Safety Data Sheet (SDS) for (S)-2-(ethylamino)butan-1-ol is not widely available. However, based on the known hazards of similar amino alcohols and N-alkylated amines, the following precautions are recommended:

-

Hazards: Likely to be corrosive and cause severe skin burns and eye damage. May be harmful if swallowed and may cause respiratory irritation.[17][18]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. Handle in a well-ventilated area or a fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. Take precautionary measures against static discharge.[17][18]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4]

Conclusion

(S)-2-(ethylamino)butan-1-ol is a chiral building block with considerable potential in pharmaceutical synthesis. While comprehensive experimental data on this specific molecule is limited, its chemical properties can be reliably inferred from its structure and comparison to related compounds. This guide provides a framework for its synthesis, characterization through predictive spectroscopy, and, most critically, a robust and detailed protocol for the determination of its enantiomeric purity using an indirect chiral HPLC method. This analytical approach ensures the quality and stereochemical integrity of (S)-2-(ethylamino)butan-1-ol, a crucial aspect for its application in the development of new chiral drugs.

References

-

Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. (2022). Letters in Applied NanoBioScience, 12(1), 2. [Link]

-

Nippon Nyukazai Co., Ltd. (2018). SAFETY DATA SHEET: AMINO ALCOHOL EA. [Link]

-

Nippon Nyukazai Co., Ltd. (2017). SAFETY DATA SHEET: AMINOALCOHOL MBM. [Link]

-

Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. (2005). ResearchGate. [Link]

-

Klar, J. L., et al. (2018). Secondary Amino Alcohols: Traceless Cleavable Linkers for Use in Affinity Capture and Release. Bioconjugate Chemistry, 29(6), 1846-1850. [Link]

-

Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. (2020). Acta Naturae, 12(3), 74-82. [Link]

-

Wikipedia. (2023). Chiral derivatizing agent. [Link]

-

Pingen, D., & Vogt, D. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology, 3(11), 2883-2888. [Link]

- Google Patents. (2016). Method for synthesizing (S)-2-aminobutanol.

-

Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. [Link]

-

Regis Technologies. (2022). Getting Started with Chiral Method Development. [Link]

-

Eisner, R., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

-

PubChem. (n.d.). 2-(2-Aminoethylamino)butan-1-ol. [Link]

-

Chemistry LibreTexts. (2023). 8.7.6: Mass Spectrometry - Fragmentation Patterns. [Link]

-

Bräsen, C., et al. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. Microbial Cell Factories, 16(1), 50. [Link]

-

University of Groningen. (2019). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. [Link]

-

Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols From L-lysine. (2018). Journal of Visualized Experiments, (132), 57037. [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. [Link]

-

PubMed Central. (2024). Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

Michigan State University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

Wikipedia. (n.d.). Enantiomer. [Link]

-

National Science Teachers Association. (n.d.). Safer Handling of Alcohol in the Laboratory. [Link]

-

ResearchGate. (2015). Direct N-alkylation of unprotected amino acids with alcohols. [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

-

PubMed Central. (2021). Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. [Link]

-

PubChemLite. (n.d.). 2-(ethylamino)butan-1-ol (C6H15NO). [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

ACS Publications. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. [Link]

-

PubChem. (n.d.). 2-Amino-1-butanol. [Link]

-

MDPI. (2009). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Link]

- Google Patents. (2018). One kind synthesis(S)The method of 2 amino butanols.

-

YouTube. (2019). Mass Spectroscopy: Alcohol Fragmentation Patterns. [Link]

-

ResearchGate. (2017). (PDF) Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. [Link]

-

NIST. (n.d.). 2-Butanol. [Link]

-

PubChem. (n.d.). 2-Ethyl-1-butanol. [Link]

-

PubChem. (n.d.). Eutylone. [Link]

-

YouTube. (2015). IR Spect Drawing Spectra: Alcohols and Amines. [Link]

-

PubChemLite. (n.d.). 2-[2-(sec-butylamino)ethylamino]butan-1-ol. [Link]

Sources

- 1. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - 2-[2-(sec-butylamino)ethylamino]butan-1-ol (C10H24N2O) [pubchemlite.lcsb.uni.lu]

- 3. Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. researchgate.net [researchgate.net]

- 6. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. docs.chemaxon.com [docs.chemaxon.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 12. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

- 15. mass spectrum of butan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-butanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. nipponnyukazai.co.jp [nipponnyukazai.co.jp]

- 17. nipponnyukazai.co.jp [nipponnyukazai.co.jp]

- 18. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]

An In-Depth Technical Guide to (S)-2-(ethylamino)butan-1-ol: Synthesis, Characterization, and Applications of a Chiral Amino Alcohol

For Immediate Release

Central Identifier: (S)-2-(ethylamino)butan-1-ol CAS Number: 83728-78-3[1] Molecular Formula: C₆H₁₅NO[1] Molecular Weight: 117.19 g/mol [1]

Abstract for the Senior Scientist

(S)-2-(ethylamino)butan-1-ol is a chiral amino alcohol of significant interest in synthetic and medicinal chemistry. As a derivative of the well-established chiral building block (S)-2-aminobutanol, it holds potential for the development of novel pharmaceuticals and as a ligand in asymmetric synthesis. This technical guide provides a comprehensive overview of (S)-2-(ethylamino)butan-1-ol, with a focus on its synthesis, postulated properties, analytical characterization, and prospective applications. Given the limited direct research on this specific molecule, this guide synthesizes information from its parent compound, (S)-2-aminobutanol, and general methodologies for N-alkylation to provide a robust and scientifically grounded resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral Amino Alcohols

Chiral amino alcohols are a privileged scaffold in organic chemistry and drug discovery. The presence of both an amino and a hydroxyl group on a stereochemically defined carbon backbone provides a versatile platform for constructing complex molecules with specific biological activities. The (S)-enantiomer of 2-aminobutanol, for instance, is a critical intermediate in the synthesis of the antitubercular drug ethambutol. The N-ethylation of this parent compound to yield (S)-2-(ethylamino)butan-1-ol modifies its steric and electronic properties, opening avenues for new applications while retaining the core chiral framework.

Synthesis of (S)-2-(ethylamino)butan-1-ol: A Two-Step Approach

The synthesis of (S)-2-(ethylamino)butan-1-ol is most logically approached through the N-alkylation of its readily available precursor, (S)-2-aminobutanol. This two-step synthetic strategy involves the initial preparation of the chiral precursor followed by the introduction of the ethyl group.

Step 1: Synthesis of (S)-2-aminobutanol

The industrial production of enantiomerically pure (S)-2-aminobutanol is well-established and can be achieved through several routes, including the resolution of racemic mixtures and asymmetric synthesis.

Method 1: Resolution of Racemic 2-aminobutanol

A common industrial method involves the resolution of a racemic mixture of 2-aminobutanol using a chiral resolving agent, such as L-(+)-tartaric acid. The process selectively crystallizes the desired diastereomeric salt.

Experimental Protocol: Resolution of (±)-2-aminobutanol

-

Salt Formation: A solution of racemic 2-aminobutanol in a suitable solvent, such as ethanol, is treated with L-(+)-tartaric acid.

-

Diastereomeric Crystallization: The mixture is stirred, and upon cooling, the less soluble d-2-amino-1-butanol-L-tartrate salt precipitates.

-

Isolation: The crystalline precipitate is isolated by filtration.

-

Liberation of the Free Base: The purified diastereomeric salt is then treated with a base, such as an alkaline earth oxide or hydroxide, to liberate the free d-2-amino-1-butanol (which corresponds to the (S)-enantiomer).[2]

Method 2: Asymmetric Synthesis

Direct asymmetric synthesis offers an elegant alternative to resolution. One such method involves the catalytic hydrogenation of (S)-2-aminobutyric acid.

Experimental Protocol: Asymmetric Hydrogenation of (S)-2-aminobutyric acid

-

Catalyst Preparation: A supported metal catalyst is prepared.

-

Reaction Setup: (S)-2-aminobutyric acid is dissolved in deionized water, and the pH is adjusted to 1-5. The catalyst is then added to the solution.

-

Hydrogenation: The mixture is subjected to a hydrogen atmosphere (2-4 MPa) at a controlled temperature (60-70 °C) and reacted for 4-10 hours.

-

Work-up: After the reaction, the catalyst is removed by filtration, and the filtrate is worked up to yield (S)-2-aminobutanol.[3][4]

Step 2: N-alkylation of (S)-2-aminobutanol

The introduction of the ethyl group onto the primary amine of (S)-2-aminobutanol can be achieved through several standard organic transformations. Reductive amination is a common and efficient method.

Experimental Protocol: Reductive Amination

-

Imine Formation: (S)-2-aminobutanol is reacted with acetaldehyde in a suitable solvent. This reaction forms an intermediate imine.

-

Reduction: The imine is then reduced in situ using a mild reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), to yield (S)-2-(ethylamino)butan-1-ol.

Alternatively, direct alkylation with an ethyl halide (e.g., ethyl iodide or ethyl bromide) in the presence of a non-nucleophilic base can be employed, though this method carries a risk of over-alkylation.

Caption: Synthetic pathways to (S)-2-(ethylamino)butan-1-ol.

Physicochemical Properties

| Property | Predicted Value/Information | Source |

| CAS Number | 83728-78-3 | [1] |

| Molecular Formula | C₆H₁₅NO | [1] |

| Molecular Weight | 117.19 | [1] |

| Appearance | Likely a colorless to pale yellow liquid | Inferred |

| Boiling Point | Estimated to be higher than 2-aminobutanol (172-174 °C) | Inferred |

| Solubility | Expected to be soluble in water and polar organic solvents | Inferred |

| Storage | Sealed in dry, 2-8°C | [1] |

Analytical Characterization

The structural elucidation and purity assessment of (S)-2-(ethylamino)butan-1-ol would rely on a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the molecular structure, including the presence of the ethyl group and the butanol backbone.

-

Mass Spectrometry (MS): MS would be used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorptions for the O-H and N-H stretching vibrations.

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds. A suitable chiral stationary phase (CSP) would be required to separate the (S) and (R) enantiomers. The development of a robust chiral separation method is essential for quality control in any synthesis or application of this compound.[5]

Caption: Analytical workflow for (S)-2-(ethylamino)butan-1-ol.

Potential Applications in Research and Drug Development

While specific applications for (S)-2-(ethylamino)butan-1-ol are not yet documented, its structural motifs suggest several promising areas of investigation.

-

Pharmaceutical Intermediate: As a chiral building block, it can be used in the synthesis of more complex, enantiomerically pure active pharmaceutical ingredients (APIs). The ethylamino group can influence the pharmacokinetic and pharmacodynamic properties of the final compound.

-

Asymmetric Catalysis: Chiral amino alcohols are often used as ligands for metal catalysts in asymmetric synthesis. The specific stereochemistry and functional groups of (S)-2-(ethylamino)butan-1-ol could be leveraged to induce high enantioselectivity in a variety of chemical transformations.

-

Biological Screening: The compound itself could be screened for biological activity. Structurally related compounds, such as the designer drug eutylone (1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one), exhibit psychoactive properties by interacting with monoamine transporters.[6] While (S)-2-(ethylamino)butan-1-ol lacks the aromatic and ketone moieties of eutylone, its potential interaction with biological targets warrants investigation.

Safety and Handling

Detailed toxicology data for (S)-2-(ethylamino)butan-1-ol is not available. However, based on its classification as a chiral amine, appropriate safety precautions should be taken. It should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion and Future Outlook

(S)-2-(ethylamino)butan-1-ol represents an intriguing yet underexplored chiral molecule. Its synthesis is readily achievable from its well-characterized precursor, (S)-2-aminobutanol. The lack of extensive research on this compound presents a significant opportunity for further investigation. Future studies should focus on the development of efficient and scalable synthetic routes, comprehensive characterization of its physicochemical properties, and exploration of its potential applications in medicinal chemistry and asymmetric catalysis. As the demand for enantiomerically pure compounds continues to grow, molecules like (S)-2-(ethylamino)butan-1-ol are poised to become valuable tools in the arsenal of synthetic and medicinal chemists.

References

- CN105481703A - Method for synthesizing (S)

-

2-(ethylamino)butan-1-ol (C6H15NO) - PubChemLite. (URL: [Link])

- US3953512A - Process for manufacturing 2-aminobutanol - Google P

- CN105481703B - One kind synthesis(S)The method of 2 amino butanols - Google P

- Chiral Drug Separ

-

An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC - NIH. (URL: [Link])

- USRE29588E - Preparation of d-2-amino-1-butanol salts - Google P

-

2-(2-Aminoethylamino)butan-1-ol | C6H16N2O | CID 469916 - PubChem. (URL: [Link])

- DE2607294A1 - PROCESS FOR THE PREPARATION OF 2-AMINO-1-BUTANOL - Google P

-

2-[2-(sec-butylamino)ethylamino]butan-1-ol - PubChemLite. (URL: [Link])

-

Eutylone and its Structural Isomers Interact with Monoamine Transporters and Induce Locomotor Stimulation - PMC. (URL: [Link])

-

2-(2-Diethylaminoethylamino)butan-1-ol | C10H24N2O | CID 469919 - PubChem. (URL: [Link])

Sources

- 1. chemscene.com [chemscene.com]

- 2. USRE29588E - Preparation of d-2-amino-1-butanol salts - Google Patents [patents.google.com]

- 3. CN105481703A - Method for synthesizing (S)-2-aminobutanol - Google Patents [patents.google.com]

- 4. CN105481703B - One kind synthesisï¼Sï¼The method of 2 amino butanols - Google Patents [patents.google.com]

- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Amino-1-butanol | C4H11NO | CID 22129 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Properties of (S)-2-(ethylamino)butan-1-ol

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-(ethylamino)butan-1-ol is a chiral amino alcohol of significant interest in synthetic and medicinal chemistry. Its structure, featuring a stereocenter and both a secondary amine and a primary alcohol functional group, makes it a versatile building block for the synthesis of more complex molecules, including potential pharmacologically active agents. This guide provides a comprehensive overview of the molecular structure, stereochemistry, and physicochemical properties of (S)-2-(ethylamino)butan-1-ol. It details a robust, stereoselective synthetic pathway, outlines methods for its structural elucidation and purification, and discusses its potential biological significance based on the activity of structurally related compounds. This document is intended to serve as a technical resource for researchers engaged in the synthesis, characterization, and application of chiral amino alcohols in drug discovery and development.

Introduction

Chiral amino alcohols are a privileged class of organic compounds, frequently incorporated into the structures of pharmaceuticals and other biologically active molecules. The specific three-dimensional arrangement of their functional groups is often critical for their biological function, enabling precise interactions with chiral biological targets such as enzymes and receptors. (S)-2-(ethylamino)butan-1-ol, with its defined (S)-stereochemistry at the C2 position, is a prime example of such a molecule. Its structural relationship to (S)-2-aminobutanol, a key intermediate in the synthesis of the tuberculostatic drug ethambutol, underscores its potential relevance in medicinal chemistry.[1][2] A thorough understanding of its synthesis, purification, and molecular characteristics is therefore essential for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of (S)-2-(ethylamino)butan-1-ol are dictated by its molecular structure, which consists of a four-carbon butanol backbone, an ethylamino group at the second carbon, and a primary alcohol at the first position. The stereochemical designation "(S)" refers to the configuration at the chiral center (C2).

Key Identifiers and Properties

A summary of the key identifiers and computed physicochemical properties for (S)-2-(ethylamino)butan-1-ol is presented in Table 1. These properties are crucial for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| IUPAC Name | (S)-2-(ethylamino)butan-1-ol | - |

| CAS Number | 83728-78-3 | [3] |

| Molecular Formula | C₆H₁₅NO | [3] |

| Molecular Weight | 117.19 g/mol | [3] |

| SMILES | CCNCC | [3] |

| Topological Polar Surface Area (TPSA) | 32.26 Ų | [3] |

| LogP (predicted) | 0.3668 | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bonds | 4 | [3] |

Stereoselective Synthesis

A robust and stereoselective synthesis is paramount for obtaining enantiomerically pure (S)-2-(ethylamino)butan-1-ol. A highly effective and logical approach is the N-alkylation of the readily available chiral precursor, (S)-2-aminobutanol. Reductive amination using acetaldehyde provides a direct and high-yielding route to the target molecule, preserving the stereochemical integrity of the chiral center.

Proposed Synthetic Pathway: Reductive Amination

The reductive amination of (S)-2-aminobutanol with acetaldehyde proceeds in two main steps: the formation of an intermediate imine followed by its reduction to the secondary amine.[4][5] This one-pot reaction is efficient and avoids the issue of over-alkylation often encountered with direct alkylation methods.[5]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]

- 3. chemscene.com [chemscene.com]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

(S)-2-(ethylamino)butan-1-ol synthesis routes

An In-depth Technical Guide to the Synthesis of (S)-2-(ethylamino)butan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-2-(ethylamino)butan-1-ol is a valuable chiral building block, or synthon, essential in the development of various pharmacologically active molecules. Its structure, featuring a stereodefined center and two reactive functional groups (a secondary amine and a primary alcohol), makes it a critical intermediate. This guide provides a comprehensive overview of the principal synthetic routes to (S)-2-(ethylamino)butan-1-ol, with a core focus on the stereochemistry-defining step: the synthesis of its precursor, (S)-2-aminobutan-1-ol. We will explore classical chemical methods, such as chiral resolution, and contrast them with modern, highly efficient biocatalytic strategies. Each section explains the underlying chemical principles, offers detailed experimental protocols, and provides a comparative analysis to guide researchers in selecting the optimal route for their specific application, balancing factors of yield, enantiomeric purity, cost, and environmental impact.

Introduction: The Significance of a Chiral Synthon

(S)-2-(ethylamino)butan-1-ol, with the chemical formula C₆H₁₅NO, is a chiral amino alcohol. The "(S)" designation indicates the specific stereochemical configuration at the C2 carbon, which is crucial for the biological activity of its downstream products. The most prominent application of its parent amine, (S)-2-aminobutan-1-ol, is in the synthesis of the tuberculostatic drug (S,S)-Ethambutol.[1][2] The antitubercular activity of Ethambutol resides almost exclusively in the (S,S)-enantiomer, which is 200-500 times more potent than the (R,R)-enantiomer, highlighting the critical importance of enantiomerically pure starting materials. This guide focuses on the synthesis of the mono-ethylated derivative, a versatile intermediate in its own right.

Retrosynthetic Analysis: Identifying the Core Challenge

A logical retrosynthetic analysis of (S)-2-(ethylamino)butan-1-ol reveals that the most straightforward disconnection is at the C-N bond of the ethylamino group. This can be achieved via a reductive amination pathway, pointing to acetaldehyde and (S)-2-aminobutan-1-ol as the immediate precursors. This simplifies the synthetic challenge to one primary goal: the efficient and enantioselective synthesis of (S)-2-aminobutan-1-ol.

Caption: Retrosynthetic approach for (S)-2-(ethylamino)butan-1-ol.

The core of this guide is therefore dedicated to the various methodologies for producing the key chiral intermediate, (S)-2-aminobutan-1-ol, with high optical purity.

Key Synthetic Strategy: Synthesis via (S)-2-Aminobutan-1-ol Precursor

The dominant strategy for synthesizing (S)-2-(ethylamino)butan-1-ol involves a two-stage process: first, the enantioselective synthesis of (S)-2-aminobutan-1-ol, followed by N-ethylation. We will detail three major routes to obtain this crucial precursor.

Route A: Classical Chiral Resolution of Racemic 2-Aminobutan-1-ol

This traditional and industrially proven method involves synthesizing a racemic mixture of 2-aminobutan-1-ol and then separating the desired (S)-enantiomer from the unwanted (R)-enantiomer.

Causality and Mechanism: The resolution relies on the principle of diastereomeric salt formation. The racemic amine mixture is reacted with a single enantiomer of a chiral acid, most commonly L-(+)-tartaric acid.[3][4] This reaction creates a mixture of two diastereomeric salts: ((S)-amine • L-tartrate) and ((R)-amine • L-tartrate). These diastereomers possess different physical properties, most importantly, different solubilities in a given solvent. The (S)-2-aminobutan-1-ol-L-(+)-tartrate salt is typically less soluble and selectively crystallizes from the solution, allowing for its physical separation by filtration.[3][5] The free (S)-amine is then liberated by treatment with a base.

Caption: Workflow for the chiral resolution of 2-aminobutan-1-ol.

Experimental Protocol: Chiral Resolution

-

Step 1: Dissolution: To a stirred solution of racemic 2-aminobutan-1-ol (1.0 mole) in anhydrous methanol (approx. 280 parts), slowly add L-(+)-tartaric acid (1.0 mole). Maintain the temperature at 40-45°C during the addition to ensure complete dissolution.[3]

-

Step 2: Crystallization: Seed the solution with a few crystals of pure (S)-2-aminobutan-1-ol L-(+)-tartrate salt. Cool the mixture slowly to 0-5°C over three hours to induce selective crystallization of the less soluble diastereomer.[3]

-

Step 3: Isolation: Separate the crystalline precipitate by filtration. Wash the crystals with cold, anhydrous methanol to remove the mother liquor containing the more soluble (R)-amine salt.

-

Step 4: Liberation: Dissolve the collected diastereomeric salt in water and add a strong base, such as sodium hydroxide (NaOH), to adjust the pH to >11. This neutralizes the tartaric acid and liberates the free (S)-2-aminobutan-1-ol.[5]

-

Step 5: Purification: Extract the free amine into a suitable organic solvent (e.g., dichloromethane) and purify by distillation to yield the enantiomerically enriched product.

Route B: Biocatalytic Asymmetric Synthesis

Modern biotechnology offers a highly efficient and environmentally benign alternative through the use of engineered enzymes. This approach builds the desired stereocenter with near-perfect selectivity, avoiding the waste inherent in classical resolution.

Causality and Mechanism: This route employs an engineered amine dehydrogenase (AmDH) to catalyze the asymmetric reductive amination of a prochiral ketone, 1-hydroxy-2-butanone.[6][7] The enzyme's active site is exquisitely shaped to bind the substrate and a hydride donor (typically NADH or NADPH) in a specific orientation. Ammonia, used as the amine source, is then directed to attack the carbonyl from only one face, leading to the exclusive formation of the (S)-enantiomer upon reduction.[8] A cofactor regeneration system, such as using glucose dehydrogenase (GDH) and glucose, is typically included to recycle the expensive NAD(P)H cofactor, making the process economically viable.[6][7]

Caption: Biocatalytic synthesis using an engineered amine dehydrogenase.

Experimental Protocol: Asymmetric Reductive Amination [3][6]

-

Step 1: Reaction Setup: In a temperature-controlled reaction vessel, prepare a buffer solution (e.g., 1 M NH₄Cl/NH₃·H₂O, pH 8.5).

-

Step 2: Add Reagents: To the buffer, add 1-hydroxy-2-butanone (100-200 mM), NAD⁺ (1 mM), glucose (100 mM), a cell-free extract of glucose dehydrogenase (GDH, e.g., 2 mg/mL) for cofactor regeneration, and the engineered amine dehydrogenase (e.g., wh84 variant).[6][7]

-

Step 3: Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation for 24 hours.[7]

-

Step 4: Work-up and Purification: Upon reaction completion (monitored by HPLC), terminate the reaction. Remove the enzyme (e.g., by protein precipitation or filtration). Extract the product, (S)-2-aminobutan-1-ol, from the aqueous phase and purify using standard techniques such as distillation or chromatography.

Route C: Chiral Pool Synthesis via Reduction

This strategy utilizes a readily available, enantiomerically pure natural product as the starting material. (S)-2-aminobutyric acid, a non-proteinogenic amino acid, serves as an excellent chiral precursor.

Causality and Mechanism: The synthesis involves the chemoselective reduction of the carboxylic acid functional group of (S)-2-aminobutyric acid to a primary alcohol, leaving the chiral center at C2 undisturbed.[9] This transformation can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or, more commonly in industrial settings, through catalytic hydrogenation under pressure using specific metal catalysts.[10][11][12] The choice of catalyst and reaction conditions is crucial to ensure the reduction of the carboxylic acid without affecting the amine group or causing racemization.

Experimental Protocol: Catalytic Hydrogenation of (S)-2-Aminobutyric Acid [10][11]

-

Step 1: Dissolution and pH Adjustment: Dissolve (S)-2-aminobutyric acid in deionized water. Adjust the pH of the solution to the acidic range (pH 1-5) using a suitable acid.

-

Step 2: Catalytic Hydrogenation: Transfer the solution to a high-pressure reactor. Add a supported noble metal catalyst (e.g., a specialized palladium or ruthenium catalyst). Pressurize the reactor with hydrogen gas (e.g., 2-4 MPa) and heat to 60-70°C.

-

Step 3: Reaction Monitoring: Maintain the reaction under continuous stirring until hydrogen uptake ceases, typically within 4-10 hours.

-

Step 4: Isolation: Cool the reactor and vent the hydrogen gas. Separate the catalyst from the reaction mixture by filtration.

-

Step 5: Purification: The resulting aqueous solution of (S)-2-aminobutan-1-ol can be purified by distillation, often under reduced pressure, to remove water and isolate the final product.

Final Step: N-Ethylation via Reductive Amination

Once enantiomerically pure (S)-2-aminobutan-1-ol is obtained, the final step is the attachment of the ethyl group to the nitrogen atom. Reductive amination is the most common and efficient method for this transformation.

Causality and Mechanism: The reaction proceeds in two stages within a single pot. First, the primary amine of (S)-2-aminobutan-1-ol reacts with the carbonyl group of acetaldehyde to form a hemiaminal intermediate, which then dehydrates to form an imine (or Schiff base). In the second stage, a mild reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), is present to reduce the imine C=N double bond to a C-N single bond, yielding the final secondary amine product, (S)-2-(ethylamino)butan-1-ol.[8] STAB is often preferred as it is less reactive towards the aldehyde starting material and can be used in a one-pot procedure under mildly acidic conditions which favor imine formation.

Experimental Protocol: N-Ethylation

-

Step 1: Reaction Setup: Dissolve (S)-2-aminobutan-1-ol (1.0 eq.) in a suitable solvent such as methanol or dichloromethane.

-

Step 2: Imine Formation: Add acetaldehyde (1.1 eq.) to the solution and stir for 30-60 minutes at room temperature to allow for imine formation.

-

Step 3: Reduction: Cool the mixture in an ice bath and add the reducing agent (e.g., sodium borohydride, 1.2 eq.) portion-wise, controlling the temperature.

-

Step 4: Quenching and Work-up: Once the reaction is complete, quench any excess reducing agent by carefully adding water or a dilute acid.

-

Step 5: Extraction and Purification: Extract the product into an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The final product can be purified by distillation or column chromatography to yield pure (S)-2-(ethylamino)butan-1-ol.

Comparative Analysis of Synthesis Routes

The selection of a synthetic route depends on the specific requirements of the project, including scale, required purity, cost, and available equipment.

| Parameter | Route A: Chiral Resolution | Route B: Biocatalysis (AmDH) | Route C: Chiral Pool Reduction |

| Enantiomeric Excess (ee) | Good to Excellent (>98%), depends on crystallization efficiency. | Excellent (>99%).[6] | Excellent (>99%), depends on starting material purity. |

| Theoretical Yield | Low (<50%), as half the material is the wrong enantiomer. | High (>90%).[6] | High (>90%). |

| Scalability | High, well-established in industry. | Moderate to High, requires bioreactors. | High, uses standard chemical reactors. |

| Cost-Effectiveness | Can be costly due to loss of 50% of material and use of resolving agent. | Potentially very cost-effective at scale due to high efficiency and mild conditions, though initial enzyme development can be expensive. | Moderate, depends on the cost of enantiopure (S)-2-aminobutyric acid. |

| Green Chemistry | Poor, high solvent usage and 50% atom economy loss. | Excellent, uses water as a solvent, operates at low temperatures, and is highly selective. | Good, can be performed with catalytic hydrogenation. |

| Key Advantage | Established and reliable technology. | Highest enantioselectivity and sustainability. | High enantiopurity from a readily available starting material. |

| Key Disadvantage | Inherently wasteful (50% material loss). | Requires specialized biological expertise and equipment. | Relies on the availability and cost of the chiral starting material. |

Conclusion and Future Outlook

The synthesis of (S)-2-(ethylamino)butan-1-ol is most effectively approached through the preparation of its key chiral precursor, (S)-2-aminobutan-1-ol. While classical chiral resolution remains a viable and established industrial method, its inherent inefficiency and environmental drawbacks are significant. Modern synthetic chemistry offers far superior alternatives.

For laboratory and industrial applications where enantiopurity and sustainability are paramount, biocatalytic routes using engineered amine dehydrogenases represent the state-of-the-art.[6][7] These methods provide near-perfect enantioselectivity under mild, aqueous conditions, aligning with the principles of green chemistry. Similarly, chiral pool synthesis from precursors like (S)-2-aminobutyric acid offers an excellent, high-yield alternative provided the starting material is economically accessible.[9] As the demand for enantiomerically pure pharmaceuticals continues to grow, the adoption of these advanced, selective, and sustainable synthetic strategies will become increasingly critical for drug development and manufacturing professionals.

References

- Tong, F., Qin, Z., Wang, H., Jiang, Y., Li, J., Ming, H., Qu, G., Xiao, Y., & Sun, Z. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology.

- Gowreddy, R., et al. (n.d.). Design, Synthesis and Evaluation of Novel Ethambutol Analogues. National Institutes of Health (NIH).

- Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology.

- BenchChem. (n.d.). The Discovery and Development of Ethambutol: A Technical Guide for Scientists. Benchchem.

- BenchChem Technical Support Team. (2025). Enantioselective Synthesis of 2-Amino-1-Butanol Derivatives: Application Notes and Protocols. BenchChem.

- ChemicalBook. (n.d.). Ethambutol synthesis. ChemicalBook.

- Yan Xi-long. (2004). Synthesis of Ethambutol. Semantic Scholar.

- Google Patents. (n.d.). Synthesis of ethambutol. Google Patents.

- RSC Publishing. (2024). Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols. RSC Publishing.

- Weber, N., Hatsch, A., Labagnere, L., & Heider, H. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. PMC - NIH.

- BenchChem. (2025). Technical Support Center: Synthesis of 2-Aminobutan-1-ol from 1-Butene. Benchchem.

- ACS Publications. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry.

- ResearchGate. (2025). Enantioselective synthesis of ( S, S)-ethambutol using proline-catalyzed asymmetric ??-aminooxylation and ??-amination. ResearchGate.

- Wikipedia. (n.d.). Reductive amination. Wikipedia.

- Google Patents. (n.d.). Method for producing ethambutol. Google Patents.

- Google Patents. (n.d.). One kind synthesis(S)The method of 2 amino butanols. Google Patents.

- Google Patents. (n.d.). Method for synthesizing (S)-2-aminobutanol. Google Patents.

- Nakkirala, V., et al. (2014). Stereoselective synthesis of tuberculostatic agent (S,S)-Ethambutol. ACG Publications.

- Google Patents. (n.d.). Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol. Google Patents.

- ChemicalBook. (n.d.). (R)-(-)-2-Amino-1-butanol synthesis. ChemicalBook.

Sources

- 1. Design, Synthesis and Evaluation of Novel Ethambutol Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Ethambutol synthesis - chemicalbook [chemicalbook.com]

- 5. CN101863779A - Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol - Google Patents [patents.google.com]

- 6. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

- 9. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN105481703B - One kind synthesisï¼Sï¼The method of 2 amino butanols - Google Patents [patents.google.com]

- 11. CN105481703A - Method for synthesizing (S)-2-aminobutanol - Google Patents [patents.google.com]

- 12. (R)-(-)-2-Amino-1-butanol synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Characterization of (S)-2-(ethylamino)butan-1-ol: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the chiral amino alcohol, (S)-2-(ethylamino)butan-1-ol. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this compound through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data are emphasized to ensure scientific integrity and practical application.

Introduction

(S)-2-(ethylamino)butan-1-ol is a chiral amino alcohol with significant potential in synthetic organic chemistry and as a building block for pharmaceutical compounds. Its stereochemistry is a critical determinant of its biological activity, making unambiguous spectroscopic characterization essential for quality control and regulatory purposes. This guide details the expected spectroscopic signatures of (S)-2-(ethylamino)butan-1-ol and provides standardized protocols for data acquisition.

Molecular Structure and Key Spectroscopic Correlations

The structure of (S)-2-(ethylamino)butan-1-ol, with its combination of hydroxyl, secondary amine, and chiral center, gives rise to a unique spectroscopic fingerprint. Understanding the correlation between the molecular structure and the spectral data is fundamental to its characterization.

Caption: Molecular structure of (S)-2-(ethylamino)butan-1-ol with key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of (S)-2-(ethylamino)butan-1-ol.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.60 | dd | 1H | H-1a |

| ~3.35 | dd | 1H | H-1b |

| ~2.80 | m | 1H | H-2 |

| ~2.65 | q | 2H | N-CH₂-CH₃ |

| ~1.50 | m | 2H | H-3 |

| ~1.10 | t | 3H | N-CH₂-CH₃ |

| ~0.95 | t | 3H | H-4 |

Interpretation:

-

The diastereotopic protons on C-1 (H-1a and H-1b) are expected to appear as distinct signals, likely as doublets of doublets, due to coupling with the chiral center at C-2.

-

The methine proton at the chiral center (H-2) will be a multiplet due to coupling with protons on C-1 and C-3.

-

The methylene protons of the ethyl group attached to the nitrogen will appear as a quartet, coupled to the adjacent methyl protons.

-

The terminal methyl protons of the ethyl and butyl groups will each appear as triplets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~65 | C-1 (CH₂OH) |

| ~60 | C-2 (CH-N) |

| ~45 | N-CH₂ |

| ~25 | C-3 (CH₂) |

| ~15 | N-CH₂-CH₃ |

| ~10 | C-4 (CH₃) |

Interpretation:

-

The carbon bearing the hydroxyl group (C-1) is expected to be the most downfield among the sp³ carbons due to the deshielding effect of the oxygen atom.[1][2]

-

The carbon at the chiral center (C-2) will also be significantly downfield due to the attachment of both the nitrogen and the hydroxymethyl group.

-

The remaining aliphatic carbons will appear at higher fields.

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR sample preparation and data acquisition.

-

Sample Preparation : Dissolve approximately 10-20 mg of (S)-2-(ethylamino)butan-1-ol in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, methanol-d₄) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[3]

-

Data Acquisition : Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[4] For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse program is typically used.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (alcohol), N-H stretch (secondary amine) |

| 2960-2850 | Strong | C-H stretch (aliphatic) |

| 1460-1440 | Medium | C-H bend (CH₂, CH₃) |

| 1100-1000 | Strong | C-O stretch (primary alcohol) |

| 1150-1080 | Medium | C-N stretch |

Interpretation:

-

A broad and strong absorption band in the region of 3400-3200 cm⁻¹ is the most characteristic feature, indicating the presence of hydrogen-bonded O-H and N-H groups.[5]

-

Strong peaks in the 2960-2850 cm⁻¹ region are indicative of the aliphatic C-H stretching vibrations.[5]

-

The presence of a strong C-O stretching band around 1100-1000 cm⁻¹ confirms the primary alcohol functionality.[5]

Experimental Protocol for IR Data Acquisition

Caption: Workflow for MS sample preparation and data acquisition.

-

Sample Preparation : Prepare a dilute solution of (S)-2-(ethylamino)butan-1-ol in a suitable volatile solvent such as methanol or acetonitrile. [4]2. Data Acquisition : Introduce the sample into the mass spectrometer via a suitable inlet system. Use Electron Ionization (EI) or Electrospray Ionization (ESI) to generate ions. Acquire the mass spectrum over a mass-to-charge (m/z) range that includes the expected molecular ion and key fragment ions. [4]

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive toolkit for the structural elucidation and characterization of (S)-2-(ethylamino)butan-1-ol. The predicted spectroscopic data and detailed experimental protocols outlined in this guide serve as a valuable resource for scientists and researchers, ensuring accurate and reliable analysis of this important chiral building block. The logical application of these techniques, grounded in a solid understanding of spectroscopic principles, is paramount for maintaining scientific integrity in research and development.

References

- A Comparative Guide to the Spectroscopic Characterization of Chiral Amino Alcohols: (1S,2R)-1-Aminoindan-2-ol and - Benchchem.

- 83728-78-3 | (S)-2-(Ethylamino)butan-1-ol - ChemScene.

- C-13 nmr spectrum of butan-1-ol analysis of chemical shifts ppm interpretation of C-13 ... - Doc Brown's Chemistry.

- 13.12: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts.

- butan-1-ol low high resolution H-1 proton nmr spectrum of 1-butanol analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes.

- infrared spectrum of butan-1-ol prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1-butanol image diagram doc brown's advanced organic chemistry revision notes.

- mass spectrum of butan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-butanol image diagram doc brown's advanced organic chemistry revision notes.

Sources

- 1. C-13 nmr spectrum of butan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-butan-ol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. butan-1-ol low high resolution H-1 proton nmr spectrum of 1-butanol analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. infrared spectrum of butan-1-ol prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1-butanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide on the Safety and Handling of (S)-2-(ethylamino)butan-1-ol

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for (S)-2-(ethylamino)butan-1-ol. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure the safe and effective use of this chiral intermediate in a laboratory setting.

Compound Identification and Properties

(S)-2-(ethylamino)butan-1-ol is a chiral amino alcohol. Its stereospecific nature makes it a valuable building block in asymmetric synthesis, particularly in the development of pharmaceutical agents. While specific experimental data for this exact enantiomer is not widely published, its structural similarity to other amino butanols allows for a robust assessment of its likely physical and chemical properties.

(S)-2-(ethylamino)butan-1-ol is a chiral intermediate used in the synthesis of various organic compounds.[1][2] Its structural analogues, such as DL-2-Amino-1-butanol, are known to be important in the preparation of pharmaceuticals like the anti-tubercular drug ethambutol.[1][2]

Table 1: Physicochemical Properties of (S)-2-(ethylamino)butan-1-ol and Related Compounds

| Property | Value for (S)-2-(ethylamino)butan-1-ol | Reference / Notes |

| CAS Number | 83728-78-3 | [3] |

| Molecular Formula | C₆H₁₅NO | [3] |

| Molecular Weight | 117.19 g/mol | [3] |

| Appearance | Likely a colorless liquid | Based on analogous compounds like butan-1-ol.[4] |

| Boiling Point | Not specified; Butan-1-ol: 117.7 °C | [5] |

| Storage | Sealed in dry, 2-8°C | [3] |

| Solubility | Not specified; Butan-1-ol is soluble in water (73 g/L at 25 °C).[5] | Assumed to have some water solubility due to the alcohol and amine groups. |

| SMILES | CCNCC | [3] |

Hazard Identification and Toxicological Profile

A thorough understanding of the potential hazards is the cornerstone of safe chemical handling. Based on the classification of structurally similar compounds, (S)-2-(ethylamino)butan-1-ol should be handled as a hazardous substance. The Safety Data Sheet for the closely related DL-2-Amino-1-butanol classifies it as causing severe skin burns and eye damage.[6]

GHS Hazard Classification (Inferred)

-

Skin Corrosion/Irritation, Category 1C (H314): Causes severe skin burns and eye damage.[6]

-

Serious Eye Damage/Irritation, Category 1 (H318): Causes serious eye damage.[6]

-

Acute Oral Toxicity, Category 4 (H302): Harmful if swallowed. This is based on data for butan-1-ol and DL-2-Amino-1-butanol.[4][7]

-

Flammable Liquid, Category 3 (H226): Flammable liquid and vapor. This is inferred from butan-1-ol.[4][8]

The causality for these classifications lies in the chemical nature of the molecule. The amino group imparts a basic character, which can lead to corrosive effects on tissues upon contact. The butanol backbone suggests it is a combustible or flammable liquid.[4][9]

Toxicological Summary:

-

Acute Effects: Direct contact can cause severe irritation and chemical burns to the skin and eyes.[6] Inhalation may lead to respiratory tract irritation.[4][10] Ingestion is likely harmful and may cause gastrointestinal irritation.[9]

-

Chronic Effects: No specific data is available for (S)-2-(ethylamino)butan-1-ol. Prolonged or repeated skin contact with similar substances can lead to dermatitis.[11]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and PPE, is essential. This creates a self-validating system where each layer of protection mitigates risks.

Engineering Controls:

-

Fume Hood: All handling of (S)-2-(ethylamino)butan-1-ol must be conducted in a properly functioning chemical fume hood. This is critical to prevent the inhalation of vapors, which may be irritating or harmful.[6][12]

-

Safety Shower and Eyewash Station: An easily accessible and regularly tested safety shower and eyewash station is mandatory in any area where this chemical is handled.[6] Immediate irrigation is crucial in case of accidental contact.

Personal Protective Equipment (PPE):

The selection of PPE is dictated by the hazards identified. The following are mandatory:

-

Eye and Face Protection: Chemical safety goggles and a face shield are required.[6][8] The risk of severe eye damage (H318) necessitates this dual protection.

-

Skin Protection:

-

Gloves: Wear nitrile or butyl rubber gloves. Always check the manufacturer's breakthrough time data. Double gloving is recommended for extended operations.

-

Protective Clothing: A flame-retardant lab coat is required.[8] For tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.

-

-

Respiratory Protection: If there is a risk of exposure outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Safe Handling and Storage Protocols

Adherence to strict protocols is non-negotiable.

Experimental Protocol: Handling

-

Preparation: Before handling, ensure all required engineering controls are operational and all necessary PPE is donned correctly. Clear the work area of any incompatible materials, such as strong oxidizing agents or acids.[9][11]

-

Dispensing: Use only non-sparking tools and equipment.[8][11] Ground and bond containers and receiving equipment during transfers to prevent static discharge, which could ignite flammable vapors.[4][8]

-

Heating: Avoid direct heating. If heating is necessary, use a water bath, heating mantle, or oil bath with precise temperature control. Keep away from open flames, sparks, and hot surfaces.[6][12]

-

Post-Handling: After use, ensure containers are tightly sealed.[6][12] Decontaminate the work area and any equipment used. Wash hands and any exposed skin thoroughly after handling.[6] Do not eat, drink, or smoke in the laboratory.[8][13]

Storage Protocol:

-

Container: Store in the original, tightly closed container.[4][6]

-

Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[4][6] The storage area should be locked to restrict unauthorized access.[6]

-

Segregation: Store away from incompatible materials, particularly strong acids and oxidizing agents.[9][11]

-

Conditions: Keep away from heat, sources of ignition, and direct sunlight.[4][10] Recommended storage temperature is 2-8°C.[3]

Accidental Release and Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

First-Aid Measures:

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[6][12]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6][13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][12]

-

Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water. If the person is conscious, give them two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][11]

Spill Response Protocol:

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, but avoid actions that could create sparks.

-

Control Ignition Sources: Remove all sources of ignition (flames, sparks, hot surfaces).[12]

-

Containment: Wearing full PPE, contain the spill using an inert absorbent material like sand, vermiculite, or a chemical absorbent pad.[4] Do not use combustible materials like paper towels to absorb the initial spill.

-

Collection: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Reporting: Report the incident to the appropriate safety officer or supervisor.

Disposal Considerations

Chemical residues and contaminated materials are considered hazardous waste.

-

Waste Management: All waste containing (S)-2-(ethylamino)butan-1-ol must be disposed of in accordance with local, state, and federal regulations.[4][6] Do not dispose of it down the drain.[4]

-

Procedure: Collect all waste in a properly labeled, sealed container. This includes contaminated absorbents, gloves, and other disposable materials. Entrust disposal to a licensed waste disposal company.[6][14]

Applications in Research and Drug Development

(S)-2-(ethylamino)butan-1-ol serves as a chiral building block in organic synthesis. Chiral amino alcohols are crucial intermediates in the production of many active pharmaceutical ingredients (APIs). The synthesis of ethambutol, an important anti-tuberculosis drug, relies on a similar chiral precursor, (S)-2-aminobutanol, highlighting the pharmaceutical relevance of this structural class.[1][2] Its utility in drug discovery stems from the ability to introduce a specific stereocenter, which is often critical for the biological activity and safety profile of a drug molecule.

References

-

RCI Labscan Limited. (2021). SAFETY DATA SHEET: Butan-1-ol. [Link]

-

PubChem. 2-(2-Aminoethylamino)butan-1-ol. National Center for Biotechnology Information. [Link]

-

Thermo Fisher Scientific. (2023). SAFETY DATA SHEET: 1-Butanol. [Link]

-

Novol. (2023). Safety Data Sheet. [Link]

- Google Patents. CN105481703B - One kind synthesis (S) The method of 2 amino butanols.

- Google Patents. CN105481703A - Method for synthesizing (S)-2-aminobutanol.

-

United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

-

ECHA. Substance Information Document for Butan-1-ol. [Link]

-

Wikipedia. 1-Butanol. [Link]

Sources

- 1. CN105481703B - One kind synthesisï¼Sï¼The method of 2 amino butanols - Google Patents [patents.google.com]

- 2. CN105481703A - Method for synthesizing (S)-2-aminobutanol - Google Patents [patents.google.com]

- 3. chemscene.com [chemscene.com]

- 4. rcilabscan.com [rcilabscan.com]

- 5. 1-Butanol - Wikipedia [en.wikipedia.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. media.novol.com [media.novol.com]

- 11. fishersci.com [fishersci.com]

- 12. actylislab.com [actylislab.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Solubility Profile of (S)-2-(ethylamino)butan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of (S)-2-(ethylamino)butan-1-ol, a chiral amino alcohol of interest in pharmaceutical research and development. A thorough understanding of a compound's solubility is paramount for its successful progression through the drug discovery pipeline, influencing everything from in vitro assay performance to in vivo bioavailability. This document delineates the fundamental physicochemical properties of (S)-2-(ethylamino)butan-1-ol, provides detailed, field-proven protocols for the experimental determination of its aqueous and organic solvent solubility, and explores the critical factors influencing its solubility, such as pH and temperature. The methodologies described herein are designed to ensure scientific integrity through self-validating systems and are grounded in authoritative protocols and established scientific principles.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API), adequate solubility is often a prerequisite for therapeutic efficacy, particularly for oral dosage forms where dissolution is the rate-limiting step for absorption. Poor aqueous solubility can lead to low and erratic bioavailability, hindering clinical development.[1] Therefore, a comprehensive characterization of a compound's solubility profile is a critical activity in pre-formulation and lead optimization studies.[2][3]

(S)-2-(ethylamino)butan-1-ol is a chiral molecule featuring both a secondary amine and a primary alcohol functional group. These moieties are capable of hydrogen bonding, suggesting a degree of aqueous solubility.[3][4] However, the butane backbone introduces a lipophilic character. The interplay between these hydrophilic and lipophilic features dictates the overall solubility profile. This guide will provide the theoretical framework and practical methodologies to thoroughly characterize the solubility of this compound.

Physicochemical Properties of (S)-2-(ethylamino)butan-1-ol

A foundational understanding of the physicochemical properties of (S)-2-(ethylamino)butan-1-ol is essential for interpreting its solubility behavior. The key parameters are summarized in the table below.

| Property | Value | Source/Method |

| IUPAC Name | (2S)-2-(ethylamino)butan-1-ol | --- |

| CAS Number | 83728-78-3 | [5] |

| Molecular Formula | C₆H₁₅NO | [5] |

| Molecular Weight | 117.19 g/mol | [5] |

| Structure | CCNCC | [5] |

| Calculated logP | 0.3668 | [5] |

| Topological Polar Surface Area (TPSA) | 32.26 Ų | [5] |

| Predicted pKa (Secondary Amine) | ~10-11 | Literature Estimation[6] & In-silico Prediction |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 2 | [5] |

Note: The pKa is an estimation based on the typical range for secondary amines and can be more accurately determined experimentally.

The positive LogP value suggests a slight preference for a lipid environment over an aqueous one, while the TPSA indicates a degree of polarity that should facilitate some water solubility. The presence of both hydrogen bond donors (the hydroxyl and amine protons) and acceptors (the nitrogen and oxygen lone pairs) further supports the potential for interaction with protic solvents like water.[3][4]

Experimental Determination of Solubility: A Validated Approach

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[7][8] This method involves agitating an excess of the solid compound in a specific solvent until equilibrium is reached, followed by quantification of the dissolved compound in the supernatant.

Thermodynamic Aqueous Solubility Determination (Shake-Flask Method)

This protocol outlines the steps for determining the equilibrium solubility of (S)-2-(ethylamino)butan-1-ol in aqueous buffers of varying pH.

Experimental Protocol:

-

Preparation of Buffers: Prepare a series of aqueous buffers at pH 1.2, 4.5, 6.8, and 7.4, as recommended by ICH guidelines for biopharmaceutics classification system (BCS)-based biowaivers.[9] Ensure all buffers are filtered through a 0.22 µm filter before use.

-

Sample Preparation: Add an excess amount of solid (S)-2-(ethylamino)butan-1-ol to a series of clear glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Incubation: Add a precise volume of each prepared buffer to the vials. Seal the vials to prevent solvent evaporation.

-

Equilibration: Place the vials in a shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).[2][10] The extended incubation time is a hallmark of thermodynamic solubility measurements.[2]

-

Phase Separation: After incubation, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant without disturbing the solid. To ensure all undissolved particles are removed, the supernatant should be filtered through a 0.22 µm syringe filter or centrifuged at high speed.[3]

-